Absence of Published Biological Data for Target Compound: A Procurement Reality Check
A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and major patent databases returned zero peer-reviewed articles or patents containing any biological activity measurement for N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1031641-76-5). By contrast, the 3,5-dimethoxyphenyl positional isomer (CAS not available on primary databases) has a reported IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1], while structurally related quinoline-4-carboxamide DNA intercalators such as compound 3d display IC50 values of 3.97–6.67 µM across HT-29, MCF-7, and A549 cancer cell lines [2]. PIM-1 kinase inhibitory quinoline-pyridine hybrids such as compound 5c achieve nanomolar enzymatic potency with >66% apoptosis induction in HepG-2 cells [3]. These comparator data establish a clear precedent for biological activity within this chemotype, but none can be directly attributed to the target compound absent its own experimental characterization.
| Evidence Dimension | Published biological activity data availability |
|---|---|
| Target Compound Data | No published biological data found (as of April 2026) |
| Comparator Or Baseline | 3,5-dimethoxyphenyl isomer: IC50 102 nM (PI3Kδ); Compound 3d: IC50 3.97–6.67 µM (3 cancer lines); Compound 5c: nanomolar PIM-1 inhibition |
| Quantified Difference | Cannot be calculated — target compound has zero published data points vs. multiple established benchmarks for structural analogs |
| Conditions | Multiple assay systems (PI3Kδ biochemical assay; HT-29, MCF-7, A549, HepG-2, NFS-60, PC-3, Caco-2 cell lines) |
Why This Matters
Procurement decisions cannot be evidence-based when no target-specific biological data exists; users must either generate primary data de novo or select a close analog with established activity profiles from published literature.
- [1] BindingDB. CHEMBL2165502: N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide. IC50 102 nM, PI3Kδ. https://ww.w.bindingdb.org View Source
- [2] Yılmaz, Ö. et al. (2025). Synthesis, cytotoxicity, docking, MD simulation... of novel quinoline-4-carboxamide derivatives as DNA intercalating and anticancer agents. Journal of Molecular Structure, 1322, 140334. View Source
- [3] El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. https://doi.org/10.1080/14756366.2022.2152810 View Source
